REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][CH:10]=[C:11]2[C:16](=[O:17])OC(C)(C)OC2=O)=[CH:5][CH:4]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH:10]=[CH:11][C:16]2=[O:17]
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)NC=C1C(OC(OC1=O)(C)C)=O
|
Name
|
|
Quantity
|
1275 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The gummy solid was then triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=C2C(C=CNC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][CH:10]=[C:11]2[C:16](=[O:17])OC(C)(C)OC2=O)=[CH:5][CH:4]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH:10]=[CH:11][C:16]2=[O:17]
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)NC=C1C(OC(OC1=O)(C)C)=O
|
Name
|
|
Quantity
|
1275 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The gummy solid was then triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=C2C(C=CNC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |